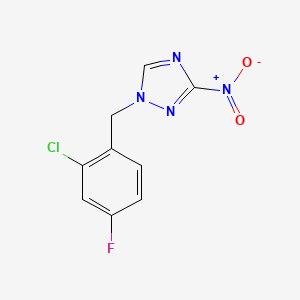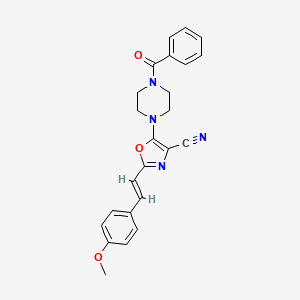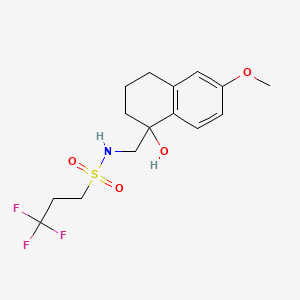
3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H20F3NO4S and its molecular weight is 367.38. The purity is usually 95%.
The exact mass of the compound 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis of complex sulfonamide derivatives, including those related to "3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide," has been a subject of interest in chemical research. For instance, a new compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) (3), was synthesized in two steps with an overall yield of 74%. This process involved key steps like the copper-free Huisgen cycloaddition, highlighting the innovative methods in synthesizing sulfonamide derivatives with complex structures (Fall et al., 2021).
Biological Activity and Applications
Research into sulfonamide derivatives has also extended into their biological activities. A study on sulfonamides derived from indanes and tetralines revealed their potential as inhibitors against human carbonic anhydrase isozymes, indicating the therapeutic potential of such compounds in medical chemistry (Akbaba et al., 2014).
Material Science and Engineering Applications
In the field of materials science, sulfonamide derivatives are explored for their potential applications in creating new materials with unique properties. For example, research on polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reaction with electrophiles has provided an efficient and convenient access to (Z)-1,1-di- and 1,1,1-tri-fluoro-3-(tosyloxy)alk-3-en-2-ones, showcasing the versatility of sulfonamide derivatives in synthesizing materials with potential applications in various industries (Funabiki et al., 1998).
Pharmacological Research
Beyond material science, the pharmacological aspects of sulfonamide derivatives are being studied. The biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) in rabbits, for instance, has been examined to understand its metabolic pathways and potential effects on biological systems. This research contributes to the broader understanding of how such compounds interact with living organisms, which is crucial for their safe and effective use in pharmaceutical applications (Schuster et al., 2010).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors
Mode of Action
It’s known that indole derivatives, which share a similar structure with the compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets in a way that leads to these effects, but more research is needed to confirm this.
Biochemical Pathways
For example, indole derivatives are known to have diverse biological activities and are involved in numerous biochemical pathways
Pharmacokinetics
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may have unique pharmacokinetic properties due to the presence of the trifluoromethyl group, but more research is needed to confirm this.
Result of Action
It’s known that a bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified, and a novel amidase was cloned and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3 . This suggests that the compound may have specific molecular and cellular effects, but more research is needed to confirm this.
Action Environment
It’s known that 1,1,1,3,3,3-hexafluoro-2-propanol, a compound with a similar structure, has certain toxicity to the human body, and contact or inhalation of its vapor may cause irritation to the eyes, skin, and respiratory tract . This suggests that environmental factors such as exposure conditions may influence the compound’s action and efficacy, but more research is needed to confirm this.
properties
IUPAC Name |
3,3,3-trifluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S/c1-23-12-4-5-13-11(9-12)3-2-6-14(13,20)10-19-24(21,22)8-7-15(16,17)18/h4-5,9,19-20H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIEBFGOCQNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

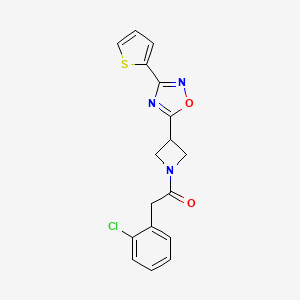
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)
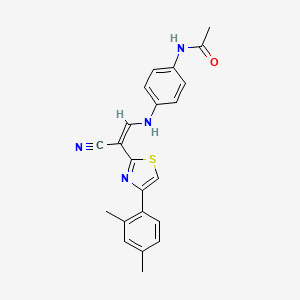
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2739761.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2739763.png)
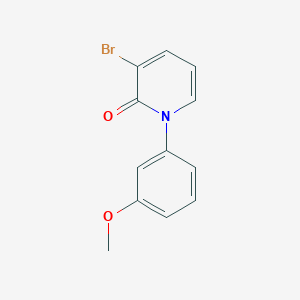
![3-(4-methylphenyl)-1-({4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}methyl)-1H-1,2,4-triazole-5-thiol](/img/structure/B2739766.png)
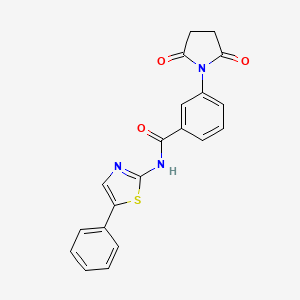
![5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2739768.png)

